molecular formula C19H39N3O3Si B1590929 Methyltris(methylisobutylketoxime)silane CAS No. 37859-57-7

Methyltris(methylisobutylketoxime)silane

Cat. No.: B1590929
CAS No.: 37859-57-7
M. Wt: 385.6 g/mol
InChI Key: RZPFCUACWXNGQN-KJUUBXHASA-N
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Description

Methyltris(methylisobutylketoxime)silane is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as imine, silyl, and oxime

Mechanism of Action

Target of Action

Methyltris(methylisobutylketoxime)silane primarily targets silicone polymers . These polymers are the main constituents of various sealants and adhesives. The compound acts as a crosslinker, facilitating the formation of a network structure within the polymer matrix .

Mode of Action

This compound interacts with silicone polymers through a process known as crosslinking . This involves the formation of bonds between different polymer chains, resulting in a three-dimensional network structure. The crosslinking process enhances the physical and chemical properties of the silicone polymers, including their thermal stability, mechanical strength, and resistance to degradation .

Biochemical Pathways

The action of this compound affects the polymerization pathway of silicone polymers . By acting as a crosslinker, it alters the structure of the polymer chains and influences the final properties of the polymer material . The crosslinked network structure formed as a result of this process can impact the performance of the silicone polymer in various applications, such as sealants and adhesives .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of solubility and stability. It is sensitive to moisture and can decompose easily, which can affect its shelf life and handling .

Result of Action

The action of this compound results in the formation of a crosslinked network structure within silicone polymers . This enhances the properties of the polymers, making them more suitable for use in various applications. For example, the crosslinking process can increase the cure rate of the polymers, minimize the need for a catalyst, and improve the thermal stability, mechanical strength, and resistance to degradation of the polymers .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity . For instance, the compound is sensitive to moisture and can decompose easily, which can affect its stability . Furthermore, its solubility can be affected by temperature, which can influence its effectiveness as a crosslinker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris(methylisobutylketoxime)silane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imine group: This step involves the condensation of an aldehyde with an amine under acidic or basic conditions to form the imine.

    Introduction of the silyl group: The silyl group can be introduced through a silylation reaction using a silylating agent such as chlorotrimethylsilane.

    Formation of the oxime group: The oxime group is formed by reacting the imine with hydroxylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyltris(methylisobutylketoxime)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, alcohols, and amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyltris(methylisobutylketoxime)silane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Properties

CAS No.

37859-57-7

Molecular Formula

C19H39N3O3Si

Molecular Weight

385.6 g/mol

IUPAC Name

(E)-4-methyl-N-[methyl-[(E)-4-methylpentan-2-ylideneamino]oxy-[(Z)-4-methylpentan-2-ylideneamino]oxysilyl]oxypentan-2-imine

InChI

InChI=1S/C19H39N3O3Si/c1-14(2)11-17(7)20-23-26(10,24-21-18(8)12-15(3)4)25-22-19(9)13-16(5)6/h14-16H,11-13H2,1-10H3/b20-17-,21-18+,22-19+

InChI Key

RZPFCUACWXNGQN-KJUUBXHASA-N

SMILES

CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C

Isomeric SMILES

CC(C/C(=N/O[Si](O/N=C(\CC(C)C)/C)(O/N=C(/CC(C)C)\C)C)/C)C

Canonical SMILES

CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C

Key on ui other cas no.

37859-57-7

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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